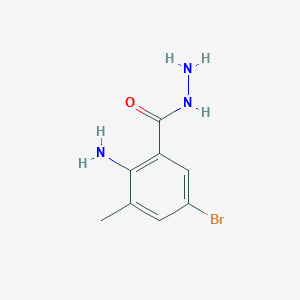

2-amino-5-bromo-3-methylbenzohydrazide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-bromo-3-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3O/c1-4-2-5(9)3-6(7(4)10)8(13)12-11/h2-3H,10-11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJIDBBPHMMNPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 5 Bromo 3 Methylbenzohydrazide and Its Precursors

Retrosynthetic Analysis of the 2-amino-5-bromo-3-methylbenzohydrazide Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This approach simplifies the planning of a synthesis.

The primary disconnection for this compound targets the hydrazide functional group. A hydrazide is typically synthesized from an ester, leading to the identification of a key precursor: methyl 2-amino-5-bromo-3-methylbenzoate. This disconnection is based on the reliable and widely used reaction between an ester and hydrazine (B178648).

The next disconnection simplifies the ester to its corresponding carboxylic acid, 2-amino-5-bromo-3-methylbenzoic acid. This step relies on the standard esterification reaction. The analysis of the substituted benzoic acid itself is crucial. The arrangement of the amino, bromo, and methyl groups on the aromatic ring suggests that the final substitution, the bromination, is a key strategic step. The powerful ortho-, para-directing effect of the amino group would selectively guide the bromine atom to the position para to it, which is the desired C-5 position, especially since the ortho position is sterically hindered by the adjacent methyl group. This leads to the precursor 2-amino-3-methylbenzoic acid, a more readily available starting material.

This retrosynthetic pathway establishes a logical forward synthesis:

Start with 2-amino-3-methylbenzoic acid.

Perform a regioselective bromination to install the bromine atom at the 5-position.

Convert the resulting carboxylic acid to its methyl ester.

React the methyl ester with hydrazine to form the final this compound product.

Synthesis of Key Aromatic Intermediates

The synthesis of 2-amino-5-bromo-3-methylbenzoic acid is most effectively achieved through the electrophilic bromination of 2-amino-3-methylbenzoic acid. The regiochemical outcome of this reaction is governed by the electronic effects of the substituents already present on the benzene (B151609) ring.

Amino Group (-NH2): A strongly activating, ortho-, para-directing group.

Methyl Group (-CH3): A weakly activating, ortho-, para-directing group.

Carboxylic Acid Group (-COOH): A deactivating, meta-directing group.

The directing influence of the powerful amino group dominates the other substituents. It strongly activates the positions ortho and para to it for electrophilic attack. In the case of 2-amino-3-methylbenzoic acid, one ortho position is occupied by the methyl group, making the para position (C-5) the most electronically enriched and sterically accessible site for bromination. This results in a highly regioselective reaction to yield the desired 2-amino-5-bromo-3-methylbenzoic acid.

Common reagents for this transformation include molecular bromine (Br₂) in a solvent like acetic acid or N-Bromosuccinimide (NBS), which is a milder source of electrophilic bromine.

With the substituted benzoic acid in hand, the next step is its conversion to an ester, typically a methyl or ethyl ester, to facilitate the subsequent reaction with hydrazine. The most common method for this transformation is the Fischer esterification.

This reaction involves heating the carboxylic acid (2-amino-5-bromo-3-methylbenzoic acid) in an excess of the corresponding alcohol (methanol, in this case) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and the use of excess alcohol helps to drive it towards the formation of the ester product, Methyl 2-amino-5-bromo-3-methylbenzoate. The product can then be isolated after neutralization and purification.

Conversion of Carboxylic Acid/Ester/Amide Functionality to Hydrazide

The final step in the synthesis of the target molecule is the formation of the hydrazide moiety.

The conversion of an ester to a hydrazide is a straightforward and high-yielding nucleophilic acyl substitution reaction. thepharmajournal.com The general procedure involves reacting the ester, such as Methyl 2-amino-5-bromo-3-methylbenzoate, with hydrazine hydrate (B1144303) (NH₂NH₂·H₂O). nih.gov

The reaction is typically carried out by heating the mixture under reflux, often in a solvent like ethanol (B145695). nih.gov The lone pair of electrons on the terminal nitrogen of hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the displacement of the methoxy (B1213986) group (-OCH₃) and the formation of the stable benzohydrazide (B10538) product. Upon cooling, the product often precipitates from the reaction mixture and can be collected by filtration. thepharmajournal.com

| Reactant | Reagent | Solvent | Condition | Product |

|---|---|---|---|---|

| Methyl Benzoate Derivative | Hydrazine Hydrate | Ethanol | Reflux | Benzohydrazide Derivative |

Regioselective Halogenation (Bromination) Strategies on the Benzene Ring

The key to synthesizing the this compound scaffold is the precise control of the bromination step. As discussed previously, the inherent electronic properties of the substituted benzene ring precursor, 2-amino-3-methylbenzoic acid, provide excellent regiocontrol.

The para-directing ability of the aniline (B41778) nitrogen is a well-established principle in aromatic chemistry. beilstein-journals.org For substrates with unprotected anilines, direct halogenation can be highly selective. While classic methods use molecular bromine, modern approaches offer milder and potentially safer alternatives. For instance, the use of copper(II) bromide (CuBr₂) in ionic liquids has been shown to achieve high yields and excellent para-selectivity for the bromination of aniline derivatives under mild conditions. beilstein-journals.org Another approach involves using a combination of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an aqueous acidic medium as the brominating agent. rsc.org These methods can provide efficient and practical alternatives to the direct use of liquid bromine. rsc.org

Regardless of the specific reagent used, the underlying principle remains the same: the powerful activation and directing effect of the amino group ensures that bromination occurs selectively at the C-5 position, leading to the correct intermediate required for the synthesis of this compound.

| Reagent System | Substrate Type | Typical Selectivity | Reference |

|---|---|---|---|

| Br₂ in Acetic Acid | Activated rings (e.g., anilines, phenols) | ortho-, para- | General Knowledge |

| N-Bromosuccinimide (NBS) | Activated rings | ortho-, para- | General Knowledge |

| CuBr₂ in Ionic Liquid | Unprotected Anilines | High para-selectivity | beilstein-journals.org |

| NaBr/NaBrO₃ in Acid | Toluene derivatives, activated rings | Regioselective | rsc.org |

Methylation Strategies for the Benzene Ring

Introducing a methyl group onto a benzene ring is a fundamental transformation in organic synthesis, often accomplished through reactions like Friedel-Crafts alkylation. wikipedia.org However, the synthesis of a polysubstituted aromatic ring like the one in 2-amino-5-bromo-3-methylbenzoic acid requires careful strategic planning due to the directing effects of the substituents. chemimpex.comcymitquimica.com The amino (-NH2), bromo (-Br), and methyl (-CH3) groups exert different influences on the regioselectivity of subsequent electrophilic aromatic substitution reactions.

The Friedel-Crafts alkylation, which uses an alkyl halide with a Lewis acid catalyst like aluminum chloride (AlCl₃), is a classic method for forming carbon-carbon bonds with aromatic rings. wikipedia.org However, it has several limitations. The amino group is a strong activating group but is also a Lewis base that can react with the catalyst, deactivating it. Furthermore, the presence of multiple activating groups can lead to a lack of selectivity and potential over-alkylation. Therefore, a direct methylation of a pre-existing aminobromobenzoic acid is generally not a viable route. nih.gov

A more plausible synthetic strategy involves a multi-step sequence where the functional groups are introduced in a specific order to control the substitution pattern. A hypothetical, yet chemically sound, route to the key precursor, 2-amino-5-bromo-3-methylbenzoic acid, could start from a simpler, commercially available substituted toluene. The sequence of reactions—such as nitration, reduction, bromination, and carboxylation—would be dictated by the ortho-, para-, or meta-directing effects of the substituents present at each stage. For instance, the synthesis of the related compound 2-bromo-3-methylbenzoic acid has been documented starting from p-nitrotoluene, involving steps of bromination and subsequent conversion of the nitro group and a cyanide-mediated methyl-to-carboxyl transformation. orgsyn.org This highlights the intricate, multi-step nature required to achieve specific substitution patterns.

The table below outlines the directing effects of the relevant substituents, which guide the synthetic strategy for precursors of the target molecule.

| Substituent | Type | Directing Effect |

| -NH₂ (Amino) | Activating | Ortho, Para |

| -Br (Bromo) | Deactivating | Ortho, Para |

| -CH₃ (Methyl) | Activating | Ortho, Para |

| -COOH (Carboxyl) | Deactivating | Meta |

| -NO₂ (Nitro) | Deactivating | Meta |

This table illustrates the directing effects of various functional groups in electrophilic aromatic substitution, which is critical for designing a synthesis for polysubstituted benzene rings.

Given these principles, a potential synthetic pathway would likely involve protecting the highly activating amino group or introducing it late in the synthesis via the reduction of a nitro group, which is a meta-director. This strategic approach is crucial for successfully preparing the required 2-amino-5-bromo-3-methylbenzoyl scaffold.

One-Pot and Multicomponent Synthetic Approaches to Benzohydrazide Derivatives

MCRs are particularly effective, as they bring together three or more reactants in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov Hydrazones, which are common derivatives of benzohydrazides formed by condensation with aldehydes or ketones, are frequently synthesized via multicomponent strategies. For example, the synthesis of various hydrazones, quinazolines, and Schiff bases can be achieved by combining hydrazides with suitable aldehydes. nih.gov In some cases, reactions between a hydrazide and an aldehyde in a 2:1 molar ratio can lead to more complex heterocyclic structures like quinazolines. nih.gov

Another example is the one-pot synthesis of 1,3,4-oxadiazines, which can be prepared from acylhydrazides and allenoates. nih.gov Electrosynthesis has also been utilized in a multicomponent approach to generate 1,2,4-triazoles from aldehyde-derived hydrazones. nih.govbeilstein-journals.org These examples showcase the versatility of benzohydrazides as building blocks in complexity-generating reactions.

The following table summarizes various multicomponent approaches that utilize hydrazides to synthesize diverse chemical structures.

| Reaction Type | Reactants | Product Class |

| Hydrazone Formation | Hydrazide, Aldehyde/Ketone | Hydrazone |

| Quinazoline Synthesis | 2-Aminobenzhydrazide, Dihydroxybenzaldehyde (1:2 ratio) | Quinazoline |

| Oxadiazine Synthesis | N'-phenylbenzohydrazide, Benzyl allenoate | 1,3,4-Oxadiazine |

| Triazole Synthesis | Aldehyde-derived hydrazone, Nitrile | 1,2,4-Triazole |

This interactive table outlines examples of multicomponent reactions starting from hydrazides, demonstrating the efficiency and versatility of these methods in generating diverse molecular scaffolds.

Green Chemistry Principles and Sustainable Synthesis Routes for Benzohydrazides

Modern synthetic chemistry places a strong emphasis on sustainability and the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and avoid the use of hazardous substances. tandfonline.com The synthesis of benzohydrazides and their derivatives has been a fertile ground for the application of these principles.

Microwave-Assisted Synthesis One of the most prominent green techniques is microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. researchgate.netresearchgate.net The synthesis of benzohydrazide derivatives through the condensation of a hydrazide with an aldehyde can be completed in as little as 8-10 minutes under solvent-free microwave conditions, compared to several hours of conventional refluxing. researchgate.net This method not only saves significant energy but also aligns with the green principle of designing for energy efficiency. fip.orgbohrium.comfip.org

Solvent-Free and Alternative Solvent Systems Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free methods, such as mechanochemical synthesis (grinding reactants together), have been successfully applied to produce hydrazones. nih.govmdpi.com When a solvent is necessary, the use of environmentally benign options like water or ethanol is preferred. For instance, green protocols for synthesizing coumarin-hydroxybenzohydrazide hybrids have been developed using a mixture of vinegar and ethanol as both the catalyst and solvent. researchgate.net

Green Catalysis The use of efficient and recyclable catalysts is another cornerstone of sustainable synthesis. Lewis acids such as cerium(III) chloride heptahydrate (CeCl₃·7H₂O) have been employed as mild and effective catalysts for the synthesis of hydrazones. mdpi.com Organocatalysts, like the amino acid L-proline, have been used to create hydrazide derivatives through grinding methods, with the added benefit that the catalyst can be recovered and reused. mdpi.com Catalyst-free approaches are even more desirable, and some reactions, such as the synthesis of hydrazones under high hydrostatic pressure, can proceed in nearly quantitative yields without any solvent or acid catalyst. nih.gov

The table below compares conventional and green synthetic methods for preparing benzohydrazide derivatives, highlighting the improvements offered by sustainable approaches.

| Parameter | Conventional Method | Green Method (e.g., Microwave) |

| Reaction Time | Hours (e.g., 6-8 hrs reflux) tandfonline.com | Minutes (e.g., 2-12 min) researchgate.netresearchgate.netfip.org |

| Solvent | Organic solvents (e.g., Ethanol) tandfonline.com | Solvent-free or green solvents (Water, Ethanol) researchgate.netresearchgate.net |

| Catalyst | Strong acids (e.g., Glacial Acetic Acid) nih.gov | Reusable catalysts (L-proline) or catalyst-free mdpi.comnih.gov |

| Energy Consumption | High (prolonged heating) researchgate.net | Low (short reaction time) researchgate.net |

| Yield | Moderate to Good (e.g., 59-77%) researchgate.net | Good to Excellent (e.g., 68-90%) researchgate.netfip.org |

This interactive table provides a comparison between conventional and green synthetic routes for benzohydrazide derivatives, demonstrating the significant advantages of applying green chemistry principles.

Advanced Spectroscopic and Structural Elucidation of 2 Amino 5 Bromo 3 Methylbenzohydrazide

Vibrational Spectroscopy (FT-IR, Raman) Analysis

Characteristic Vibrational Modes and Band Assignments of the Hydrazide Moiety

The hydrazide group (-CONHNH₂) is a primary structural feature and exhibits several characteristic vibrational bands. The precise wavenumbers can be influenced by factors such as hydrogen bonding.

N-H Stretching: The hydrazide moiety contains both -NH and -NH₂ groups. Typically, the N-H stretching vibrations of the terminal -NH₂ group appear as two distinct bands, corresponding to asymmetric and symmetric stretching modes, in the range of 3250-3450 cm⁻¹. The secondary amine (-NH) stretch is generally observed as a single, often broad, band around 3200-3350 cm⁻¹ derpharmachemica.comderpharmachemica.comderpharmachemica.comhilarispublisher.com.

C=O Stretching (Amide I): The carbonyl (C=O) stretching vibration is one of the most intense and characteristic bands in the infrared spectrum of hydrazides. It typically appears in the region of 1630-1680 cm⁻¹ derpharmachemica.comhilarispublisher.comlsdjmr.com. The position of this band is sensitive to electronic effects and hydrogen bonding.

N-H Bending (Amide II): This band arises primarily from the in-plane bending of the N-H bond coupled with C-N stretching. For hydrazides, it is found in the range of 1590-1650 cm⁻¹ and can sometimes overlap with the Amide I band or aromatic C=C stretching vibrations researchgate.net.

N-N Stretching: The stretching vibration of the nitrogen-nitrogen single bond is typically weak in the infrared spectrum but may be more prominent in the Raman spectrum. It is generally found in the 1103-1370 cm⁻¹ region derpharmachemica.com.

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | -NH₂ | 3250 - 3450 |

| N-H Stretch | -NH- | 3200 - 3350 |

| C=O Stretch (Amide I) | -C=O | 1630 - 1680 |

| N-H Bend (Amide II) | -NH / -NH₂ | 1590 - 1650 |

| N-N Stretch | -N-N- | 1103 - 1370 |

Spectral Fingerprints of the Substituted Benzene (B151609) Ring

The 1,2,3,5-tetrasubstituted benzene ring of the title compound displays a series of characteristic bands.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring give rise to sharp, medium-to-weak bands typically appearing just above 3000 cm⁻¹ (usually in the 3000-3100 cm⁻¹ range) uenr.edu.ghlibretexts.org.

C=C In-Ring Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring result in a set of characteristic bands, often appearing as a pair or multiplet, in the 1450-1600 cm⁻¹ region. Two common bands are observed near 1600 cm⁻¹ and 1500 cm⁻¹ libretexts.orglibretexts.org.

C-H Out-of-Plane Bending (γCH): The out-of-plane bending vibrations of the remaining aromatic C-H bonds are highly diagnostic of the substitution pattern. For a 1,2,3,5-tetrasubstituted ring, which has two adjacent hydrogen atoms, a strong absorption band is expected in the 810–850 cm⁻¹ region libretexts.orgspectroscopyonline.com.

Substituent Vibrations:

C-N Stretching: The stretching vibration of the C-NH₂ bond is typically found in the 1250-1340 cm⁻¹ range.

C-Br Stretching: The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 500 and 650 cm⁻¹.

CH₃ Vibrations: The methyl group will show symmetric and asymmetric C-H stretching bands around 2870 cm⁻¹ and 2960 cm⁻¹, respectively, and bending vibrations around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

Influence of Substituents on Vibrational Spectra

The nature and position of substituents significantly modulate the vibrational frequencies of the benzene ring and the hydrazide moiety. The substituents on the benzene ring—amino (-NH₂), bromo (-Br), and methyl (-CH₃)—have distinct electronic effects. The amino and methyl groups are electron-donating, while the bromo group is weakly deactivating (electron-withdrawing via induction, but donating via resonance). The benzohydrazide (B10538) group itself is electron-withdrawing.

This electronic interplay affects the bond strengths and, consequently, the vibrational frequencies. For instance, electron-donating groups tend to increase the electron density in the ring and on the carbonyl group (through resonance), which can lower the C=O stretching frequency. Conversely, electron-withdrawing groups can increase the C=O bond order and shift its frequency higher. The mass and electronic effects of the substituents also influence the positions of the "X-sensitive" ring vibrations, which are modes that involve stretching or bending of the bonds between the ring carbons and the substituent atoms njit.edu.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Connectivity

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule by probing the magnetic environments of nuclei like ¹H and ¹³C.

Chemical Shift Analysis and Proton/Carbon Environments

The chemical shift (δ) of a nucleus is determined by its local electronic environment. In 2-amino-5-bromo-3-methylbenzohydrazide, the different functional groups create distinct chemical environments for each proton and carbon.

¹H NMR:

Aromatic Protons (Ar-H): The two protons on the benzene ring are in different environments and are expected to resonate in the aromatic region (δ 6.5-8.0 ppm) libretexts.orglibretexts.org. Due to the substitution pattern, they are meta to each other and will appear as two distinct signals, likely doublets.

Hydrazide Protons (-NH-NH₂): The chemical shifts of these protons are highly variable and depend on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. The -NH proton adjacent to the carbonyl group is typically deshielded and may appear as a singlet downfield (δ 8.0-12.0 ppm) derpharmachemica.comderpharmachemica.comresearchgate.net. The terminal -NH₂ protons often appear as a broader singlet further upfield (δ 4.0-6.0 ppm) researchgate.net.

Amino Protons (-NH₂): The protons of the amino group attached to the ring are also variable and typically appear as a broad singlet in the range of δ 3.5-5.5 ppm.

Methyl Protons (-CH₃): The methyl group protons are shielded and will appear as a sharp singlet in the upfield region, typically around δ 2.0-2.5 ppm libretexts.org.

¹³C NMR:

Carbonyl Carbon (C=O): The carbonyl carbon of the hydrazide is significantly deshielded and is expected to have a chemical shift in the range of δ 160-170 ppm derpharmachemica.comderpharmachemica.com.

Aromatic Carbons (Ar-C): The six carbons of the benzene ring will have distinct signals in the δ 110-150 ppm range. The carbons directly attached to substituents (C-NH₂, C-Br, C-CH₃, C-CONHNH₂) will have their chemical shifts significantly altered. For example, the carbon attached to the electronegative bromine atom (C-Br) will be shifted, as will the carbon attached to the amino group (C-N). Due to the lack of symmetry, six distinct aromatic carbon signals are expected pearson.com.

Methyl Carbon (-CH₃): The methyl carbon is highly shielded and will appear upfield, typically in the range of δ 15-25 ppm.

| Group | Nucleus | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic | ¹H | 6.5 - 8.0 |

| Hydrazide (-NH-) | ¹H | 8.0 - 12.0 |

| Hydrazide (-NH₂) | ¹H | 4.0 - 6.0 |

| Amino (-NH₂) | ¹H | 3.5 - 5.5 |

| Methyl (-CH₃) | ¹H | 2.0 - 2.5 |

| Carbonyl (C=O) | ¹³C | 160 - 170 |

| Aromatic | ¹³C | 110 - 150 |

| Methyl (-CH₃) | ¹³C | 15 - 25 |

Coupling Constants and Stereochemical Implications

Spin-spin coupling between adjacent protons provides valuable information about the connectivity of the molecule. The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds and the dihedral angle separating the coupled nuclei.

Aromatic Coupling: The two protons on the benzene ring are four bonds apart (meta-relationship). This meta-coupling (⁴JHH) is typically small, in the range of 1-3 Hz iastate.eduupenn.edulibretexts.org. This would result in each aromatic proton signal appearing as a narrow doublet.

Hydrazide Coupling: Coupling between the -NH and -NH₂ protons of the hydrazide moiety can sometimes be observed, though it is often broadened or absent due to rapid proton exchange or quadrupole broadening from the ¹⁴N nucleus. If observed, the -NH proton could split the -NH₂ signal into a doublet, and the -NH₂ protons could split the -NH signal into a triplet. However, observing these protons as separate broad singlets is more common.

Stereochemical Implications: For this compound, the primary stereochemical consideration relates to potential restricted rotation around the amide C-N bond due to its partial double-bond character. This can lead to the existence of syn and anti conformers, which, if stable on the NMR timescale, could result in two distinct sets of signals for the hydrazide protons. However, this is often not observed at room temperature due to rapid interconversion.

| Coupled Protons | Type of Coupling | Typical J Value (Hz) |

|---|---|---|

| Aromatic H — C — C — C — H | Meta (⁴JHH) | 1 - 3 |

| -CO-NH-NH₂ | Vicinal (³JHH) | Variable / Often not observed |

High-Resolution Mass Spectrometry for Molecular Characterization

Elucidation of Fragmentation Pathways

No experimental data on the fragmentation pathways of this compound from high-resolution mass spectrometry studies have been reported in the available scientific literature.

Accurate Mass Determination for Elemental Composition

There is no published data regarding the accurate mass determination for the confirmation of the elemental composition of this compound.

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Unit Cell Parameters

Information regarding the crystal packing and unit cell parameters for this compound is not available, as no crystallographic studies have been published.

Detailed Analysis of Bond Lengths, Bond Angles, and Torsional Angles

A detailed analysis of bond lengths, bond angles, and torsional angles is contingent on X-ray crystallography data, which is not available for this specific compound.

Conformations and Geometrical Isomerism in the Crystal Lattice

The conformation and potential geometrical isomerism of this compound within a crystal lattice have not been determined, as no solid-state structural analysis has been reported.

Electronic Spectroscopy (UV-Vis) and Analysis of Electronic Transitions

In principle, the UV-Vis spectrum of this compound would be expected to exhibit absorption bands arising from π → π* and n → π* electronic transitions within the aromatic ring and the hydrazide moiety. The presence of auxochromes, such as the amino (-NH2) and bromo (-Br) groups, as well as the methyl (-CH3) group, would influence the position and intensity of these absorption maxima (λmax).

The benzene ring itself typically displays two main absorption bands, the E2-band (around 200 nm) and the B-band (around 255 nm), which are attributed to π → π* transitions. The substitution on the benzene ring in this compound would likely cause a bathochromic shift (red shift) of these bands to longer wavelengths and potentially an increase in their intensity (hyperchromic effect). The lone pair of electrons on the nitrogen atom of the amino group and the oxygen atom of the carbonyl group in the hydrazide moiety can participate in n → π* transitions, which are typically weaker and appear at longer wavelengths compared to π → π* transitions.

To provide a more concrete analysis, theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) could be employed to predict the electronic spectrum and assign the nature of the electronic transitions. Such computational studies would offer valuable insights into the molecular orbitals involved (e.g., HOMO to LUMO transitions) and the character of the excited states.

Table of Expected Electronic Transitions:

While experimental data is not available, a general expectation for the types of electronic transitions for this compound can be summarized as follows. The precise λmax values would need to be determined experimentally.

| Type of Transition | Chromophore | Expected Wavelength Region |

| π → π | Substituted Benzene Ring, Carbonyl Group (C=O) | Shorter Wavelength (UV) |

| n → π | Carbonyl Group (C=O), Amino Group (-NH2) | Longer Wavelength (UV-Vis) |

Further experimental investigation is required to obtain the specific UV-Vis absorption data for this compound, which would allow for a detailed and accurate analysis of its electronic transitions.

Chemical Reactivity and Derivatization Strategies of 2 Amino 5 Bromo 3 Methylbenzohydrazide

Reactions Involving the Hydrazide Functional Group

The hydrazide group (-CONHNH₂) is a highly reactive and versatile functional group, known for its nucleophilic character and its utility in constructing various heterocyclic systems.

A hallmark reaction of hydrazides is their condensation with carbonyl compounds. The terminal nitrogen atom of the hydrazide is a strong nucleophile and readily attacks the electrophilic carbon of aldehydes and ketones. This reaction, typically conducted under acidic catalysis, results in the formation of hydrazones, a class of compounds containing the R₂C=NNHC(=O)R' structure. nih.govresearchgate.net

The general reaction involves the acid-catalyzed addition of the hydrazide to the carbonyl group, followed by the elimination of a water molecule to form the stable C=N double bond. nih.gov These hydrazones are important intermediates in their own right and are often referred to as Schiff bases.

Table 1: Representative Aldehydes for Hydrazone Synthesis

| Aldehyde Reactant | Potential Hydrazone Product Name |

|---|---|

| Benzaldehyde | N'-(benzylidene)-2-amino-5-bromo-3-methylbenzohydrazide |

| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-2-amino-5-bromo-3-methylbenzohydrazide |

| 4-Methoxybenzaldehyde | N'-(4-methoxybenzylidene)-2-amino-5-bromo-3-methylbenzohydrazide |

This table is illustrative and shows potential products based on general chemical principles.

Hydrazides and their derivatives are crucial precursors for the synthesis of five-membered heterocyclic rings like 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. nih.govresearchgate.net

1,3,4-Oxadiazoles: The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles can be achieved through the oxidative cyclization of semicarbazone intermediates. researchgate.netnih.govresearchgate.net For 2-amino-5-bromo-3-methylbenzohydrazide, this would first involve reaction with a source of cyanate (B1221674) (like potassium cyanate) to form a semicarbazide, followed by cyclization. Alternatively, reaction with carbon disulfide in a basic medium, followed by treatment with an alkylating agent and subsequent cyclization, can yield oxadiazole-thiols. nih.gov

1,3,4-Thiadiazoles: Similarly, 1,3,4-thiadiazoles are accessible from hydrazide precursors. A common route involves the conversion of the hydrazide to a thiosemicarbazide (B42300) by reacting it with a thiocyanate (B1210189) or by treating the corresponding hydrazone with a sulfur source. nih.gov These thiosemicarbazides can then be cyclized under acidic or oxidative conditions to furnish the 1,3,4-thiadiazole (B1197879) ring. nih.govdovepress.com For example, cyclization of a thiosemicarbazide with reagents like sulfuric acid or phosphorus halides is a well-established method. nih.gov

Reactivity of the Substituted Benzene (B151609) Ring

The benzene ring of this compound is adorned with both electron-donating (amino, methyl) and electron-withdrawing/deactivating (bromo, benzohydrazide) groups, leading to complex reactivity patterns in substitution reactions.

Aryl halides, such as the bromo-substituted benzene ring in the target molecule, can undergo nucleophilic aromatic substitution (SₙAr), though this is generally less common than electrophilic substitution. science.govlibretexts.org The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom). libretexts.org While the benzohydrazide (B10538) group is electron-withdrawing, the amino group is strongly activating. This mixed substitution pattern makes predicting the feasibility of SₙAr challenging without experimental data. If the reaction were to proceed, strong nucleophiles could potentially displace the bromine atom. nih.gov

The benzene ring is already heavily substituted, but further electrophilic aromatic substitution (EAS) could potentially occur. The directing effects of the existing substituents would determine the position of any new incoming electrophile. The amino (-NH₂) group is a powerful activating group and an ortho-, para-director. msu.edu The methyl (-CH₃) group is also activating and ortho-, para-directing. The bromo (-Br) group is deactivating but an ortho-, para-director. The hydrazide group (-CONHNH₂) is generally considered deactivating and a meta-director.

Given these competing influences, the outcome of an EAS reaction is not straightforward. The powerful directing effect of the amino group would likely dominate, directing incoming electrophiles to the positions ortho and para to it (C6 and C4). However, the C4 position is already occupied by the hydrazide group, and the C6 position is sterically hindered by the adjacent methyl group. Therefore, electrophilic aromatic substitution on this ring would likely be difficult to achieve with high selectivity. msu.edulibretexts.orgyoutube.comlibretexts.orgmsu.edu

Transformations of the Primary Amine Group

The primary aromatic amine (-NH₂) is another key site for derivatization. It can undergo a variety of reactions common to anilines.

One of the most significant reactions of primary aromatic amines is diazotization. learncbse.in Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) would convert the amino group into a diazonium salt (-N₂⁺Cl⁻). learncbse.in This diazonium intermediate is highly versatile and can be subsequently replaced by a wide range of functional groups (e.g., -OH, -CN, -F, -Cl, -Br, -I) through Sandmeyer or related reactions. This provides a powerful tool for introducing further diversity into the molecule's structure.

Additionally, the primary amine can be acylated by reacting with acid chlorides or anhydrides to form amides, or it can be alkylated, though controlling the degree of alkylation can be challenging.

Lack of Specific Research on the Oxidation-Reduction Chemistry of this compound

Despite a thorough review of available scientific literature, detailed research findings specifically concerning the oxidation-reduction chemistry of the hydrazide moiety in this compound are not available. General principles of benzohydrazide reactivity can be considered, but experimental data, including reaction conditions, yields, and electrochemical behavior for this particular substituted compound, have not been documented in published studies.

The reactivity of the hydrazide functional group (-CONHNH2) is known to be susceptible to both oxidation and reduction. However, the electronic and steric effects of the substituents on the benzene ring—an amino group at position 2, a bromine atom at position 5, and a methyl group at position 3—would be expected to significantly influence the redox behavior of the hydrazide moiety in this compound. Without specific studies on this molecule, any discussion of its oxidation-reduction chemistry would be purely speculative and not based on the detailed, peer-reviewed research required for a scientific article of this nature.

General oxidative pathways for simpler benzohydrazides have been reported to yield different products depending on the oxidant used. For instance, strong oxidizing agents can lead to the cleavage of the N-N bond and formation of the corresponding benzoic acid. Milder oxidation can result in the formation of N-acyl-N'-aroyldiazenes or other nitrogen-containing heterocycles. Similarly, the reduction of the hydrazide group is chemically plausible, potentially yielding amines or hydrazines, but specific reducing agents and conditions for this transformation on substituted benzohydrazides are not well-documented.

Due to the absence of specific research and corresponding data tables for this compound, a detailed and scientifically accurate account of the "Oxidation-Reduction Chemistry of the Hydrazide Moiety" for this compound cannot be provided at this time. Further empirical studies would be necessary to elucidate the specific redox properties and derivatization strategies for this molecule.

Theoretical and Computational Chemistry Studies of this compound: A Search for Existing Research

A thorough investigation into existing scientific literature reveals a notable absence of specific theoretical and computational chemistry studies focused solely on the chemical compound This compound . While extensive research employing quantum chemical calculations is available for structurally related molecules, such as substituted benzaldehydes, pyridines, and benzimidazoles, direct computational analysis of this compound appears to be a niche area yet to be explored in published research.

Computational chemistry provides a powerful lens for understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are instrumental in predicting molecular geometry, electronic structure, and spectroscopic characteristics. Analyses such as Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and population analysis offer deep insights into a compound's reactivity, charge distribution, and potential interaction sites. Furthermore, molecular dynamics simulations can elucidate the conformational flexibility and behavior of a molecule over time.

Although the specific data for this compound is not available, the established methodologies are routinely applied to similar aromatic hydrazide compounds. For instance, DFT optimizations are used to determine the most stable three-dimensional arrangement of atoms, and vibrational frequency analysis helps in interpreting experimental infrared and Raman spectra. HOMO-LUMO analysis on analogous compounds is often used to predict their chemical reactivity and kinetic stability. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's tendency to undergo electronic transitions.

Similarly, MEP maps for related structures are calculated to visualize the electrostatic potential on the molecule's surface, identifying regions that are prone to electrophilic or nucleophilic attack. Population analysis methods, such as Mulliken and Atomic Polarizability Tensor (APT) charges, provide quantitative estimates of the partial charges on each atom within the molecule.

Molecular dynamics simulations, while computationally intensive, could provide valuable information on the conformational landscape of this compound, revealing how the molecule might flex and orient itself in different environments. Finally, the prediction of spectroscopic properties, including IR, NMR, and UV-Vis spectra, is a common application of computational chemistry that allows for direct comparison with experimental data, aiding in the structural confirmation of synthesized compounds.

Despite the power of these computational tools, their application to this compound has not been documented in the accessible scientific literature. Consequently, the detailed research findings, data tables, and specific analyses as outlined in the requested article structure cannot be generated at this time. The absence of such studies presents a clear opportunity for future research to characterize the theoretical and computational profile of this specific chemical compound.

Theoretical and Computational Chemistry Studies of 2 Amino 5 Bromo 3 Methylbenzohydrazide

Theoretical Studies of Reaction Mechanisms and Pathways (e.g., Cycloadditions)

The investigation of reaction mechanisms through computational chemistry provides profound insights into the reactivity and potential synthetic pathways for molecules like 2-amino-5-bromo-3-methylbenzohydrazide. Theoretical studies on related benzohydrazide (B10538) derivatives have successfully elucidated complex reaction pathways.

For instance, theoretical and experimental studies on the acetylation of benzohydrazide derivatives suggest a stepwise mechanism. researchgate.net Computational analyses indicate that the reaction proceeds with the nucleophilic attack as the rate-determining step. researchgate.net A key finding from these theoretical models is the role of a keto-enol pre-equilibrium, where the enol form of the benzohydrazide is identified as the active species for the nucleophilic attack. researchgate.net This type of computational investigation into reaction energetics and transition states would be directly applicable to understanding the reactivity of the hydrazide moiety in this compound in similar acylation reactions.

Furthermore, the oxidation mechanisms of benzohydrazide have also been a subject of theoretical scrutiny. nih.gov Such studies propose detailed reaction mechanisms and can determine the rate-determining steps, providing a comprehensive picture of the electronic and structural changes throughout the reaction. nih.gov

In the context of cycloaddition reactions, which are powerful tools for constructing cyclic molecules, computational analysis is invaluable. numberanalytics.com The distortion/interaction model, also known as the activation strain model, is a prominent theoretical framework used to analyze and predict the reactivity in cycloaddition reactions. nih.govescholarship.org This model dissects the activation barrier into two primary components: the distortion energy, which is the energy required to deform the reactants into their transition state geometries, and the interaction energy, which is the stabilizing energy of the interaction between the distorted reactants. nih.govescholarship.org Computational screening using such models can predict the feasibility and rates of various cycloaddition reactions, including 1,3-dipolar cycloadditions and Diels-Alder reactions. nih.govnih.gov For a molecule like this compound, theoretical studies could explore its potential participation as a synthon in various cycloaddition pathways, guiding synthetic efforts. acs.org

Assessment of Nonlinear Optical (NLO) Properties

The search for new materials with significant nonlinear optical (NLO) properties for applications in photonics and optoelectronics has driven considerable theoretical research into organic molecules. nih.govmdpi.com Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the NLO response of molecules. researchgate.netresearchgate.net These studies typically involve the calculation of the electric dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). researchgate.netkisti.re.kr

For benzohydrazide derivatives, DFT calculations have been employed to characterize their NLO properties. researchgate.net The first-order hyperpolarizability (β) is a key indicator of the second-order NLO activity of a molecule. researchgate.net Theoretical studies on various benzohydrazide derivatives have shown that they can possess significant NLO properties, with calculated first-order hyperpolarizabilities in the range of 1.5 × 10⁻³⁰ to 30.2 × 10⁻³⁰ esu. researchgate.net The magnitude of the NLO response is often correlated with a low HOMO-LUMO energy gap, which facilitates intramolecular charge transfer (ICT). researchgate.net

The specific substituents on the aromatic ring of this compound are expected to play a crucial role in its potential NLO properties. The amino group (-NH2) acts as an electron-donating group, while the bromo group (-Br) can also influence the electronic properties of the molecule. rsc.orgresearchgate.net The interplay between the electron-donating amino group and the rest of the π-conjugated system is critical for creating the necessary charge asymmetry for a significant NLO response. Theoretical studies on other bromo-substituted organic compounds have revealed that the bromo group can enhance molecular first-order hyperpolarizabilities and favor acentric crystal structures, which is beneficial for second-harmonic generation (SHG). rsc.orgresearchgate.net

Computational investigations into the NLO properties of this compound would involve optimizing its molecular geometry and then calculating the relevant electronic properties using DFT with a suitable functional and basis set. The results would provide valuable insights into its potential as an NLO material.

Table 1: Illustrative Calculated NLO Properties of Selected Benzohydrazide Derivatives using DFT

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |

| Benzohydrazide | 3.8 | 1.4 x 10⁻²³ | 1.5 x 10⁻³⁰ |

| 4-Nitrobenzohydrazide | 5.6 | 1.8 x 10⁻²³ | 12.3 x 10⁻³⁰ |

| 4-Aminobenzohydrazide | 4.5 | 1.7 x 10⁻²³ | 8.7 x 10⁻³⁰ |

Note: The data in this table is illustrative and based on general findings for benzohydrazide derivatives from computational studies. researchgate.net The exact values would vary depending on the specific computational methods and basis sets used.

Therefore, it is not possible to generate the requested article while strictly adhering to the specified compound and outline. The available literature focuses on the coordination chemistry of other related hydrazide and hydrazone derivatives, but not on this compound itself.

Supramolecular Chemistry and Intermolecular Interactions of 2 Amino 5 Bromo 3 Methylbenzohydrazide

Analysis of Hydrogen Bonding Motifs (e.g., N-H...O, O-H...N, C-H...O)

Hydrogen bonding is anticipated to be a dominant force in the crystal structure of 2-amino-5-bromo-3-methylbenzohydrazide. The hydrazide moiety itself is a potent source of hydrogen bond donors (N-H) and acceptors (C=O). Furthermore, the primary amino group provides additional N-H donors.

N-H...O Interactions : The most prevalent hydrogen bonds in related benzohydrazide (B10538) structures are of the N-H...O type. iucr.org The N-H groups of the hydrazide and the 2-amino substituent can act as donors to the carbonyl oxygen atom of neighboring molecules. This often leads to the formation of robust synthons, such as dimers or extended chains, which are common in the crystal engineering of hydrazides. iucr.orgmdpi.com For instance, in many benzohydrazide derivatives, molecules are linked into one-dimensional chains via N-H...O hydrogen bonds. nih.gov

O-H...N Interactions : While the primary structure is a hydrazide, tautomerization to the hydrazidic acid form (C(OH)=N-NH2) could occur under certain conditions, introducing an O-H group. This would enable strong O-H...N hydrogen bonds, which are known to significantly influence molecular conformation. nih.gov

A summary of potential hydrogen bond interactions is presented in Table 1.

| Donor | Acceptor | Type of Interaction | Expected Role in Crystal Packing |

| N-H (Hydrazide) | C=O (Carbonyl) | Strong | Formation of dimers and chains |

| N-H (Amino) | C=O (Carbonyl) | Strong | Cross-linking of primary motifs |

| C-H (Aromatic) | C=O (Carbonyl) | Weak | Stabilization of 3D network |

| C-H (Methyl) | C=O (Carbonyl) | Weak | Fine-tuning of molecular packing |

Aromatic Stacking Interactions (e.g., π-π stacking, C-H...π interactions)

The presence of the substituted benzene (B151609) ring in this compound makes it a candidate for various aromatic stacking interactions, which are crucial in the assembly of many organic molecules. ucla.edu

π-π Stacking : These interactions arise from the attractive forces between the electron clouds of adjacent aromatic rings. ucla.edu Substituents on the aromatic ring can influence the nature and strength of these interactions. rsc.org In the case of this compound, offset or slipped-parallel stacking arrangements are likely, to minimize electrostatic repulsion and maximize attraction. The interplay between hydrogen bonding and π-π stacking often dictates the final crystal structure.

C-H...π Interactions : This type of interaction involves a C-H bond (from an aromatic ring or a methyl group) pointing towards the face of an adjacent aromatic ring. rsc.org These interactions are recognized as significant contributors to the stability of crystal structures and are frequently observed in substituted aromatic systems.

Halogen Bonding Interactions Involving Bromine

The bromine atom at the 5-position of the benzene ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) is attracted to a nucleophilic site. wikipedia.orgnih.gov

Principles of Self-Assembly in Crystal Engineering

The predictable formation of a well-ordered, solid-state structure from individual molecular units is a central concept in crystal engineering. This process of self-assembly is driven by the collective effect of various non-covalent interactions. For this compound, the self-assembly would be guided by a hierarchy of intermolecular forces.

The strong and directional N-H...O hydrogen bonds are expected to form the primary structural motifs, such as chains or dimers. iucr.org These primary assemblies would then be organized into a three-dimensional structure through weaker interactions like C-H...O hydrogen bonds, π-π stacking, and halogen bonds. The specific arrangement will depend on the subtle balance of these forces, aiming to achieve the most thermodynamically stable crystal lattice. The presence of multiple functional groups offers a rich landscape for forming diverse and complex supramolecular architectures. nih.gov

Role of Intermolecular Forces in Determining Crystal Packing and Supramolecular Architectures

The final crystal packing of this compound will be a direct consequence of the competition and cooperation between the various intermolecular forces present.

Hydrogen Bonds as the primary drivers will likely dictate the main structural patterns. The formation of robust hydrogen-bonded networks is a common feature in benzohydrazide derivatives. iucr.org

Aromatic Stacking will play a crucial role in how the hydrogen-bonded sheets or chains pack together, influencing the density and stability of the crystal.

Halogen Bonds , if present, will add another layer of directional control, potentially linking the primary hydrogen-bonded motifs in specific orientations that would not be accessible otherwise.

Van der Waals forces , including those from the methyl group, will provide additional stabilization and fill the spatial gaps within the crystal lattice, optimizing the packing efficiency.

In essence, the supramolecular architecture of this compound is expected to be a complex three-dimensional network where strong hydrogen bonds create a primary framework, which is then modulated and stabilized by a combination of aromatic stacking, halogen bonding, and weaker C-H...O interactions. The specific outcome of this interplay determines the macroscopic properties of the crystalline material.

Biological Interaction Studies and Mechanistic Insights of 2 Amino 5 Bromo 3 Methylbenzohydrazide and Its Derivatives Excluding Clinical Human Trials

Analysis of Induced Cellular Morphological Changes at a Molecular Level

Extensive literature searches did not yield specific studies on the induced cellular morphological changes at a molecular level for the compound 2-amino-5-bromo-3-methylbenzohydrazide . Research on the direct impact of this specific molecule on cellular structures and the underlying molecular pathways remains to be published in the available scientific literature.

However, to provide context within the broader class of related compounds, this section details the analysis of a structurally similar molecule, 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one . It is imperative to note that the following findings are not directly applicable to this compound, but they offer insights into how a related chemical scaffold can interact with and alter cellular morphology at the molecular level.

Studies on a derivative, 1-benzyl-5-bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one (referred to as compound 7d in a key study), have provided significant insights into its anticancer activities, including its effects on cell cycle progression and the induction of apoptosis in human breast cancer (MCF-7) cells. nih.govwjbphs.com

Cell Cycle Arrest:

Treatment of MCF-7 cells with this 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative led to noticeable changes in the distribution of cells across the different phases of the cell cycle. nih.govwjbphs.com A significant finding was the arrest of the cell cycle at the G2/M phase. nih.govwjbphs.com This indicates that the compound interferes with the molecular checkpoints that regulate the transition from the G2 phase to mitosis, thereby preventing cell division.

Furthermore, a substantial increase in the population of cells in the sub-G1 phase was observed. nih.govwjbphs.com The sub-G1 phase is often indicative of apoptotic cells, as DNA fragmentation during apoptosis leads to a lower DNA content that is detected in this phase of a cell cycle analysis.

Table 1: Effect of a 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one Derivative on MCF-7 Cell Cycle Distribution

| Cell Cycle Phase | Control (%) | Treated (%) |

| Sub-G1 | 0.8 | 9.7 |

| G0/G1 | 70.1 | 55.4 |

| S | 19.8 | 19.4 |

| G2/M | 9.3 | 15.5 |

Data derived from a study on a derivative, not this compound. nih.govwjbphs.com

Induction of Apoptosis:

The observed increase in the sub-G1 cell population prompted further investigation into the pro-apoptotic effects of the 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative. wjbphs.com The study analyzed the expression levels of key proteins involved in the apoptotic cascade.

The results demonstrated an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. wjbphs.com The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis, and a higher ratio favors programmed cell death.

Moreover, the treatment led to an increase in the levels of cleaved caspases-3 and -9. wjbphs.com Caspases are a family of protease enzymes that are central to the execution of apoptosis. Caspase-9 is an initiator caspase in the intrinsic apoptotic pathway, and its activation leads to the activation of executioner caspases like caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis.

Table 2: Effect of a 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one Derivative on Apoptotic Markers in MCF-7 Cells

| Apoptotic Marker | Effect of Treatment |

| Bax | Upregulation |

| Bcl-2 | Downregulation |

| Bax/Bcl-2 Ratio | Increased |

| Caspase-3 | Increased Cleavage |

| Caspase-9 | Increased Cleavage |

Data derived from a study on a derivative, not this compound. wjbphs.com

These findings collectively suggest that the 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative induces apoptosis through the intrinsic pathway, leading to cell death. The molecular changes, including cell cycle arrest and the modulation of apoptotic proteins, are the underlying causes of the morphological changes observed in cancer cells upon treatment with this compound.

Material Science and Non Biological Chemical Applications of 2 Amino 5 Bromo 3 Methylbenzohydrazide

Development as Chemosensors for Specific Analytes (e.g., Metal Ions)

The hydrazide group in 2-amino-5-bromo-3-methylbenzohydrazide is a key functional group that can be readily converted into hydrazones, particularly Schiff bases, through condensation reactions with aldehydes or ketones. These Schiff base derivatives are well-documented for their ability to act as chemosensors for various analytes, most notably metal ions. The sensing capability arises from the coordination of the analyte by the Schiff base ligand, which leads to a detectable change in the physical or chemical properties of the system, such as a colorimetric or fluorometric response.

The selective detection of specific analytes, such as metal ions, by Schiff base chemosensors derived from this compound would be based on the principles of coordination chemistry and the resulting modulation of the sensor's electronic properties. The hydrazone ligand, with its nitrogen and oxygen donor atoms, can form stable complexes with metal ions. The selectivity of the sensor is dictated by several factors, including the nature of the donor atoms, the stereochemistry of the binding site, and the electronic effects of the substituents on the aromatic rings.

The sensing mechanism typically involves one of the following processes:

Fluorescence Turn-On/Turn-Off: The binding of a specific metal ion can either enhance (turn-on) or quench (turn-off) the fluorescence of the Schiff base. This change in fluorescence intensity is often due to the chelation-enhanced fluorescence (CHEF) effect, where the rigidification of the molecular structure upon metal binding reduces non-radiative decay pathways, leading to increased fluorescence. Conversely, the presence of paramagnetic metal ions can lead to fluorescence quenching.

Colorimetric Changes: The formation of a metal-ligand complex can alter the electronic absorption spectrum of the Schiff base, resulting in a visible color change. This is due to the modification of the electronic transitions within the molecule upon coordination with the metal ion.

Ratiometric Sensing: In some cases, the binding of an analyte can lead to the formation of a new fluorescent species with a different emission wavelength. By measuring the ratio of the fluorescence intensities at two different wavelengths, a more robust and reliable detection method can be achieved, as it is less susceptible to variations in instrumental factors and probe concentration.

The design of a selective chemosensor based on this compound would involve the careful selection of an appropriate aldehyde or ketone to form a Schiff base with a binding pocket that is complementary to the target analyte in terms of size, charge, and coordination geometry.

Table 1: Examples of Metal Ion Detection by Schiff Base Chemosensors This table is illustrative and based on the general capabilities of Schiff base sensors, not specifically on derivatives of this compound.

| Analyte (Metal Ion) | Sensing Principle | Typical Limit of Detection (LOD) |

|---|---|---|

| Al³⁺ | Fluorogenic "turn-on" | Micromolar (µM) to Nanomolar (nM) range |

| Cu²⁺ | Colorimetric and/or Fluorescence Quenching | Micromolar (µM) range |

| Fe³⁺ | Colorimetric and/or Fluorescence Quenching | Micromolar (µM) range |

| Zn²⁺ | Ratiometric Fluorescence | Micromolar (µM) to Nanomolar (nM) range |

Role as a Precursor and Synthetic Building Block in Organic Chemistry

Benzohydrazide (B10538) derivatives are valuable and versatile intermediates in organic synthesis, primarily due to the reactivity of the hydrazide functional group. biointerfaceresearch.commdpi.com this compound can serve as a key building block for the synthesis of a wide range of heterocyclic compounds. mdpi.comekb.eg The presence of the amino and bromo substituents on the aromatic ring further enhances its synthetic utility, allowing for subsequent functionalization and the creation of more complex molecular architectures.

The hydrazide moiety can undergo a variety of chemical transformations:

Synthesis of Heterocycles: Benzohydrazides are common precursors for the synthesis of five- and six-membered heterocyclic rings, which are prevalent in many biologically active compounds and functional materials. mdpi.comekb.eg For example, reaction with carbon disulfide can lead to the formation of oxadiazoles, while reaction with isothiocyanates can yield thiadiazoles. Condensation with dicarbonyl compounds can be used to construct pyrazole (B372694) and pyridazine (B1198779) rings.

Formation of Hydrazones: As mentioned earlier, the most common reaction of hydrazides is their condensation with aldehydes and ketones to form hydrazones (Schiff bases). derpharmachemica.com These hydrazones are not only important for their applications as chemosensors but are also valuable intermediates in their own right, participating in various cyclization and rearrangement reactions.

N-Acylation and N-Alkylation: The nitrogen atoms of the hydrazide group can be further acylated or alkylated to introduce additional functional groups and modify the properties of the molecule.

The amino group on the aromatic ring of this compound can be diazotized and converted into a variety of other functional groups, or it can be used in coupling reactions to link the molecule to other aromatic systems. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds. This multi-functional nature makes this compound a potentially valuable scaffold for combinatorial chemistry and the synthesis of libraries of novel compounds for various applications.

Potential Applications in Functional Materials (e.g., Non-Linear Optical Materials)

Hydrazone derivatives have emerged as a promising class of organic materials for non-linear optical (NLO) applications. epfl.chproquest.comacs.org NLO materials are capable of altering the properties of light that passes through them and are essential components in technologies such as optical switching, frequency conversion, and optical data storage. The NLO response of organic molecules is often associated with the presence of a π-conjugated system connecting an electron-donating group and an electron-accepting group.

Schiff bases derived from this compound could be designed to possess significant NLO properties. nih.govnih.gov The general structure of such a molecule would involve the hydrazone linkage as part of the conjugated bridge. The amino group on the benzohydrazide moiety can act as an electron-donating group, while an appropriate electron-withdrawing group can be introduced on the aldehyde or ketone part of the molecule. The extended π-conjugation and intramolecular charge transfer from the donor to the acceptor group can lead to a large molecular hyperpolarizability (β), which is a measure of the second-order NLO response.

The key features that make hydrazone derivatives attractive for NLO applications include:

Ease of Synthesis and Functionalization: The straightforward synthesis of Schiff bases allows for the facile tuning of their electronic and optical properties by varying the substituents on the aromatic rings. nih.gov

High Molecular Hyperpolarizabilities: Many hydrazone derivatives have been shown to exhibit large β values. epfl.ch

Crystalline Materials: A significant number of hydrazones are crystalline, which is a prerequisite for second-order NLO applications in the solid state. epfl.ch

Table 2: Factors Influencing the Non-Linear Optical Properties of Hydrazone Derivatives

| Factor | Influence on NLO Properties |

|---|---|

| Electron Donating/Accepting Groups | Strong donor and acceptor groups at the ends of the π-conjugated system enhance intramolecular charge transfer and increase molecular hyperpolarizability. |

| Length of π-Conjugated System | Longer conjugation lengths generally lead to larger NLO responses. |

| Molecular Packing in Crystal Lattice | A non-centrosymmetric crystal packing is essential for observing a macroscopic second-order NLO effect. Hydrogen bonding can play a crucial role in achieving the desired crystal structure. |

Integration into Polymer Chemistry and Other Material Disciplines

The bifunctional nature of this compound, with its amino and hydrazide groups, makes it a suitable monomer for the synthesis of novel polymers. The incorporation of the benzohydrazide moiety into a polymer backbone can impart unique properties to the resulting material, such as thermal stability, chelating ability, and the potential for post-polymerization modification.

One potential application is in the synthesis of aromatic polyamide hydrazides. tandfonline.com These polymers can be prepared by the polycondensation of an amino benzhydrazide with an aromatic diacyl chloride. The resulting polymers often exhibit high thermal stability and can be used in the fabrication of membranes for applications such as reverse osmosis and gas separation. tandfonline.com

Furthermore, the hydrazide groups along a polymer chain can be utilized for post-polymerization modification. For instance, poly(acryloyl hydrazide) has been demonstrated as a versatile scaffold where various functional molecules, such as aldehydes, can be attached to the polymer backbone via the formation of hydrazone linkages. researchgate.netrsc.org This approach allows for the creation of a library of functional polymers from a single precursor polymer. Similarly, a polymer derived from this compound could be functionalized to create materials with tailored properties for specific applications, including:

Metal Ion Adsorption: The chelating ability of the hydrazide or hydrazone groups can be exploited to create polymers for the removal of heavy metal ions from wastewater.

Drug Delivery: Bioactive molecules can be attached to the polymer backbone via cleavable hydrazone bonds, which can be designed to release the drug under specific physiological conditions.

Functional Coatings and Films: Polymers containing the benzohydrazide moiety can be used to prepare coatings and films with specific optical, electronic, or surface properties.

Future Research Directions and Unexplored Avenues for 2 Amino 5 Bromo 3 Methylbenzohydrazide

Development of Novel and Efficient Synthetic Methodologies

A primary and foundational area of research for 2-amino-5-bromo-3-methylbenzohydrazide is the development of efficient and novel synthetic routes. While specific methods for this compound are not documented, a logical approach would be the derivatization of 2-amino-5-bromo-3-methylbenzoic acid or its corresponding ester.

A common and effective method for the synthesis of benzohydrazides involves the reaction of a benzoic acid ester with hydrazine (B178648) hydrate (B1144303). thepharmajournal.com This reaction is typically carried out under reflux conditions. For the synthesis of this compound, a proposed two-step synthetic pathway could be:

Esterification: The starting material, 2-amino-5-bromo-3-methylbenzoic acid, would first be converted to its corresponding methyl or ethyl ester. This can be achieved through standard esterification methods, such as the Fischer-Speier esterification using an excess of the alcohol in the presence of a catalytic amount of strong acid.

Hydrazinolysis: The resulting ester, methyl 2-amino-5-bromo-3-methylbenzoate, would then be reacted with hydrazine hydrate. This nucleophilic acyl substitution reaction would yield the desired this compound. thepharmajournal.com

Future research in this area could focus on optimizing the reaction conditions for both steps to maximize the yield and purity of the final product. This could involve exploring different solvents, catalysts, reaction temperatures, and purification techniques. Furthermore, the development of one-pot synthesis methods from the parent benzoic acid would be a significant advancement in terms of efficiency and sustainability. Microwave-assisted synthesis could also be explored as a means to accelerate the reaction and potentially improve yields. thepharmajournal.com

Table 1: Proposed Synthetic Route for this compound

| Step | Reactants | Reagents/Conditions | Product |

| 1. Esterification | 2-amino-5-bromo-3-methylbenzoic acid, Methanol | H₂SO₄ (catalytic), Reflux | Methyl 2-amino-5-bromo-3-methylbenzoate |

| 2. Hydrazinolysis | Methyl 2-amino-5-bromo-3-methylbenzoate | Hydrazine hydrate, Reflux | This compound |

Deeper Understanding of Reactivity and Reaction Mechanisms

The reactivity of this compound is expected to be diverse, owing to the presence of multiple functional groups. The hydrazide moiety, the aromatic amino group, and the bromine atom all offer potential sites for chemical transformations.

The hydrazide group is known to undergo a variety of reactions. For instance, it can be acylated, and studies on the acetylation of benzohydrazide (B10538) derivatives have provided insights into the reaction mechanisms. researchgate.net The amino group of the hydrazide is a potent nucleophile and can participate in reactions such as the formation of hydrazones and other heterocyclic compounds. biointerfaceresearch.com

The aromatic amino group can undergo diazotization followed by various substitution reactions, allowing for the introduction of a wide range of functional groups. The bromine atom on the aromatic ring is a potential site for nucleophilic aromatic substitution or cross-coupling reactions, such as the Suzuki or Heck reactions, which would enable the formation of carbon-carbon bonds and the synthesis of more complex molecules.

Future research should aim to systematically investigate the reactivity of this compound. This would involve studying its reactions with various electrophiles and nucleophiles and elucidating the mechanisms of these transformations. A deeper understanding of its reactivity would not only expand the fundamental knowledge of this compound but also open up avenues for its use as a building block in organic synthesis.

Exploration of Novel Coordination and Supramolecular Architectures

Benzohydrazide derivatives are excellent ligands for the formation of coordination complexes with a variety of metal ions. The hydrazide moiety can act as a bidentate or tridentate ligand, coordinating to metal centers through the carbonyl oxygen and the amino nitrogen atoms. iosrjournals.org The presence of the additional amino group on the benzene (B151609) ring of this compound could allow for even more complex coordination modes.

Future research in this area could involve the synthesis and characterization of coordination compounds of this compound with various transition metals. The resulting complexes could exhibit interesting magnetic, electronic, and catalytic properties. The study of their crystal structures would provide valuable information about the coordination geometry and the nature of the metal-ligand bonding. iosrjournals.org

Furthermore, the presence of the bromine atom and the N-H groups of the hydrazide and amino functionalities suggests that this compound could participate in the formation of intricate supramolecular architectures through hydrogen bonding and halogen bonding. nih.govmdpi.com The investigation of the self-assembly of this molecule in the solid state could lead to the discovery of novel crystalline materials with unique properties. Hirshfeld surface analysis of bromo-substituted aroylhydrazones has been used to study supramolecular interactions, a technique that could be applied here. landsbokasafn.is

Comprehensive Exploration of Non-Biological Material Applications

While much of the research on benzohydrazide derivatives has focused on their biological activities, there is growing interest in their application in materials science. biointerfaceresearch.comderpharmachemica.com For instance, some hydrazone derivatives have been investigated as corrosion inhibitors. biointerfaceresearch.com The ability of this compound to coordinate with metal ions suggests its potential use in the development of functional materials.

Future research could explore the use of this compound or its derivatives in the following areas:

Corrosion Inhibition: The molecule's ability to adsorb onto metal surfaces through its heteroatoms could make it an effective corrosion inhibitor for various metals and alloys.

Sensors: Metal complexes of this compound could be designed to exhibit changes in their optical or electronic properties upon binding to specific analytes, leading to the development of chemical sensors.

Functional Polymers: The compound could be incorporated into polymer backbones to create materials with tailored properties, such as thermal stability, flame retardancy, or metal-chelating capabilities.

A systematic investigation into these and other potential material applications would be a valuable direction for future research.

Advanced Integration of Experimental and Computational Approaches for Mechanistic Elucidation

The integration of experimental and computational methods is a powerful tool for understanding chemical reactivity and reaction mechanisms. sciencepublishinggroup.com In the context of this compound, computational chemistry could play a crucial role in predicting its properties and guiding experimental studies.

Density Functional Theory (DFT) calculations could be employed to:

Optimize the molecular geometry and predict spectroscopic properties (e.g., IR, NMR) to aid in the characterization of the synthesized compound.

Investigate the electronic structure , including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, to understand its reactivity and kinetic stability. nih.gov

Model reaction pathways for its synthesis and subsequent transformations, including the calculation of transition state energies to elucidate reaction mechanisms. sciencepublishinggroup.comresearchgate.net

Predict the thermodynamic parameters of various reactions, such as bond dissociation energies and reaction enthalpies, to assess their feasibility. researchgate.net

By combining computational predictions with experimental results, a more comprehensive and deeper understanding of the chemistry of this compound can be achieved. This integrated approach will be invaluable in exploring the full potential of this currently uncharacterized molecule.

Q & A

Q. Methodological Focus

- ¹H/¹³C NMR : Aromatic protons show splitting patterns consistent with substitution (e.g., doublets for adjacent bromine). Discrepancies in integration ratios may indicate residual solvents; drying under vacuum (40°C, 24 hours) mitigates this .

- X-ray Crystallography : Resolves ambiguity in tautomeric forms (e.g., hydrazide vs. hydrazone). Single-crystal diffraction data for analogous compounds reveal planar hydrazide moieties .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 258.99 (calc. 259.02). Contradictions in fragmentation patterns require cross-validation with synthetic intermediates .

How does this compound interact with biomolecules, and what computational tools predict its reactivity?

Advanced Research Question

- Docking Studies : Molecular docking (AutoDock Vina) predicts binding to enzymes like tyrosinase, with the bromine atom enhancing hydrophobic interactions. Energy minima (< −6.5 kcal/mol) suggest inhibitory potential .

- In Vitro Assays : Competitive inhibition kinetics (Lineweaver-Burk plots) validate computational predictions. Contradictions between predicted and observed IC₅₀ values may arise from solvation effects or protein flexibility .

What are the challenges in purifying this compound, and how are they addressed?

Basic Research Question

- Common Impurities : Unreacted 3-methylbenzoic acid derivatives or di-brominated byproducts.

- Purification Methods :

Which structural analogs of this compound are synthetically accessible, and how do their properties compare?

Advanced Research Question

-

Analog Synthesis :

-

Comparative Data :

Analog logP Melting Point (°C) Bioactivity (IC₅₀, μM) 5-Bromo (Target) 2.1 168–170 12.3 ± 1.2 5-Chloro 1.6 154–156 18.9 ± 2.1 3-Nitro 2.4 185–187 8.7 ± 0.9 Data derived from analogs in .

How can computational chemistry optimize the synthesis and application of this compound?

Q. Methodological Focus

- DFT Calculations : Gaussian 09 simulations (B3LYP/6-31G*) predict transition states for bromination, guiding solvent selection (e.g., DCM vs. THF) .

- Reaction Pathway Modeling : Kinetic Monte Carlo (KMC) simulations identify rate-limiting steps (e.g., hydrazine nucleophilic attack) for process intensification .

What are the implications of tautomerism in this compound for its chemical reactivity?

Advanced Research Question

The hydrazide group exists in equilibrium between keto (NH–CO–NH₂) and enol (NH–C(OH)=NH) forms:

- Keto Form : Dominant in polar solvents (DMSO-d₆), confirmed by ¹³C NMR (C=O at 170 ppm).

- Enol Form : Stabilized in nonpolar solvents (CDCl₃), with OH proton resonance at δ 11.2 ppm .

Reactivity Impact : The enol form enhances nucleophilicity, favoring Schiff base formation with aldehydes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products